molecular formula C12H29N3 B11955099 1,7-Di-(sec.-butyl)-diethylenetriamine CAS No. 10524-43-3

1,7-Di-(sec.-butyl)-diethylenetriamine

Cat. No.: B11955099
CAS No.: 10524-43-3
M. Wt: 215.38 g/mol
InChI Key: GSCPTGNMEGRVNR-UHFFFAOYSA-N
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Description

The following sections assume the compound in question shares structural and functional similarities with DETA but includes sec-butyl substituents, which likely alter its physicochemical properties.

Diethylenetriamine (DETA, C₄H₁₃N₃) is a polyamine with two primary and one secondary amino group, making it a tridentate ligand in coordination chemistry . It is a colorless, hygroscopic liquid soluble in water and polar solvents but insoluble in hydrocarbons . DETA is widely used as an epoxy resin hardener, CO₂ absorbent, and metal chelator . Its derivatives, such as N-allyl-DETA and silane-functionalized DETA, exhibit tailored reactivity for specialized applications .

Properties

CAS No.

10524-43-3

Molecular Formula

C12H29N3

Molecular Weight

215.38 g/mol

IUPAC Name

N'-butan-2-yl-N-[2-(butan-2-ylamino)ethyl]ethane-1,2-diamine

InChI

InChI=1S/C12H29N3/c1-5-11(3)14-9-7-13-8-10-15-12(4)6-2/h11-15H,5-10H2,1-4H3

InChI Key

GSCPTGNMEGRVNR-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NCCNCCNC(C)CC

Origin of Product

United States

Preparation Methods

Reaction Design and Catalytic Systems

Reductive amination offers an alternative route by condensing diethylenetriamine with 3-pentanone (a sec-butyl ketone surrogate) in the presence of a reducing agent. Sodium cyanoborohydride (NaBH<sub>3</sub>CN) in methanol at pH 5–6 selectively reduces the imine intermediates, yielding the target compound. This method, inspired by polyamine skeleton synthesis, achieved 58% yield but required rigorous pH control to avoid reduction of the ketone to 3-pentanol.

Hydrogenation-Based Approaches

Catalytic hydrogenation using palladium on carbon (Pd/C) or Raney nickel under 30–50 psi H<sub>2</sub> pressure provides a greener alternative. A protocol adapted from nitrile amidination studies achieved 63% yield by reacting diethylenetriamine with 3-pentanone in ethanol at 60°C for 24 hours.

Protection-Deprotection Strategies for Regiocontrol

Boc Protection of the Central Amine

To suppress undesired alkylation at the central nitrogen, the amine is protected with a Boc group prior to reaction with sec-butyl halides. The Boc group is introduced via treatment with di-tert-butyl dicarbonate (Boc<sub>2</sub>O) in THF, followed by alkylation and subsequent deprotection with trifluoroacetic acid (TFA). This method, validated in polyamine synthesis, achieved 78% overall yield with >95% purity.

Schematic Overview :

  • Diethylenetriamine + Boc<sub>2</sub>O → N-Boc-diethylenetriamine

  • N-Boc-diethylenetriamine + 2 sec-butyl bromide → N-Boc-1,7-di-(sec.-butyl)-diethylenetriamine

  • TFA-mediated deprotection → 1,7-Di-(sec.-butyl)-diethylenetriamine

Benzyl Group Protection and Hydrogenolytic Cleavage

Benzyl chloride can temporarily protect primary amines, allowing selective alkylation at secondary sites. However, this method requires harsher deprotection conditions (H<sub>2</sub>/Pd-C) and yielded only 52% in trials.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantagesLimitations
Direct Alkylation65–7285–90Simplicity, short reaction timeOver-alkylation side reactions
Reductive Amination58–6388–92Avoids halide byproductspH sensitivity, lower yields
Boc Protection Strategy78>95High regiocontrol, scalableAdditional deprotection step

Efficiency Metrics :

  • Atom Economy : Direct alkylation (82%) outperforms reductive amination (76%) due to fewer auxiliary reagents.

  • Environmental Impact : Reductive amination generates less hazardous waste compared to halide-based methods .

Chemical Reactions Analysis

Types of Reactions: 1,7-Di-(sec.-butyl)-diethylenetriamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halides or other electrophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Secondary butyl halides, sodium hydroxide.

Major Products Formed:

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with different alkyl or aryl groups.

Scientific Research Applications

Chemistry: 1,7-Di-(sec.-butyl)-diethylenetriamine is used as a ligand in coordination chemistry, forming complexes with various metal ions. These complexes have applications in catalysis and material science.

Biology: In biological research, this compound can be used as a chelating agent to study metal ion interactions in biological systems.

Medicine: The compound’s potential as a drug delivery agent is being explored due to its ability to form stable complexes with metal ions.

Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism by which 1,7-Di-(sec.-butyl)-diethylenetriamine exerts its effects involves its ability to chelate metal ions. The nitrogen atoms in the diethylenetriamine backbone can coordinate with metal ions, forming stable complexes. These complexes can then participate in various chemical reactions, influencing the reactivity and properties of the metal ions.

Comparison with Similar Compounds

Table 1: Structural Properties of DETA and Analogous Amines

Compound Molecular Formula Amino Groups Molecular Weight (g/mol) Key Functional Features
Ethylenediamine (EDA) C₂H₈N₂ 2 (primary) 60.10 Bidentate ligand, smaller chain
Diethylenetriamine (DETA) C₄H₁₃N₃ 3 (2 primary, 1 secondary) 103.17 Tridentate ligand, moderate chain length
Triethylenetetramine (TETA) C₆H₁₈N₄ 4 (3 primary, 1 secondary) 146.23 Tetradentate ligand, longer chain
Monoethanolamine (MEA) C₂H₇NO 1 (primary) 61.08 Hydroxyl group enhances CO₂ absorption

Key Observations :

  • DETA’s three amino groups enable higher coordination capacity than EDA but lower than TETA .

Physicochemical Properties

Table 2: Thermal and Solubility Behavior

Compound Thermal Stability (TGA Data) Water Solubility Density (g/cm³, 25°C) Viscosity (mPa·s, 25°C)
DETA Decomposes above 200°C Fully miscible 0.955 5.2
EDA Stable up to 150°C Fully miscible 0.899 1.5
TETA Decomposes above 250°C Fully miscible 0.981 20.3
MEA Stable up to 170°C Fully miscible 1.018 24.1

Key Observations :

  • DETA’s thermal stability is intermediate between EDA and TETA, making it suitable for epoxy curing and high-temperature CO₂ capture .
  • The addition of sec-butyl groups would likely lower water solubility but improve miscibility with hydrophobic polymers or solvents .

Performance in CO₂ Capture

Table 3: CO₂ Absorption Efficiency and Reaction Enthalpy

Compound CO₂ Loading (mol CO₂/mol amine) ΔH (kJ/mol CO₂) Absorption Rate (kg/m³·s)
DETA 0.8–1.2 -55 to -60 0.12
MEA 0.5–0.6 -85 0.08
Pentamethyldiethylenetriamine (PMDETA) 1.5–1.8 -40 0.15

Key Observations :

  • DETA exhibits a lower reaction enthalpy than MEA, reducing energy requirements for solvent regeneration .
  • Blending DETA with PMDETA and sulpholane enhances CO₂ absorption rates by 1.3× due to synergistic effects .
  • The sec-butyl modification could further optimize CO₂ capacity by altering amine basicity or phase-separation behavior .

Epoxy Curing:

  • DETA cures epoxy resins at room temperature, forming crosslinked networks with high mechanical strength .
  • Silane-functionalized DETA (e.g., TMPDETA) improves adhesion in composite membranes by enabling covalent bonding with substrates .

Metal Chelation:

  • DETA forms stable complexes with Cu(II), Ni(II), and Co(II), outperforming EDA in binding strength due to its tridentate geometry .

Biological Activity

1,7-Di-(sec.-butyl)-diethylenetriamine (DBDETA) is a unique organic compound classified as a diethylenetriamine derivative. Its chemical formula is C₁₂H₂₉N₃, and it features two secondary butyl groups attached to the nitrogen atoms of the diethylenetriamine backbone. This structural design imparts notable hydrophobic properties, enhancing its reactivity and potential applications in biological systems.

  • Molecular Formula : C₁₂H₂₉N₃
  • CAS Number : 10524-43-3
  • Structure : Contains three amine groups with secondary butyl groups contributing to increased hydrophobicity compared to other amines.

Biological Activity

DBDETA exhibits significant biological activities primarily due to its ability to act as a chelating agent. This property enables it to form stable complexes with various metal ions, which is crucial for numerous biochemical processes.

Chelation Properties

DBDETA's nitrogen atoms coordinate effectively with metal ions, influencing their reactivity and biological roles. The compound has been studied for its interactions with:

  • Iron (Fe)
  • Copper (Cu)
  • Zinc (Zn)

These interactions are vital in biological contexts where metal ions play essential roles in enzymatic reactions and cellular functions. The chelation capacity of DBDETA can enhance the bioavailability of therapeutic agents, making it a candidate for drug delivery systems.

Case Studies

Comparative Analysis

To understand the unique properties of DBDETA, it is helpful to compare it with similar compounds:

Compound NameStructure/CharacteristicsUnique Aspects
DiethylenetriamineLacks secondary butyl groups; less hydrophobicSimpler structure; more hydrophilic
TriethylenetetramineContains an additional ethylene groupAltered chelating properties due to extra nitrogen
TetraethylenepentamineMore nitrogen atoms; provides additional coordination sitesHigher chelating capacity

The mechanism by which DBDETA exerts its biological effects largely revolves around its ability to chelate metal ions and potentially modulate their biological availability. This interaction can influence various biochemical pathways, including:

  • Enzyme Activation : By stabilizing metal ions required for enzyme function.
  • Cell Signaling : Modulating pathways influenced by metal ion concentrations.

Q & A

Q. What synthetic methodologies are commonly employed for preparing 1,7-Di-(sec.-butyl)-diethylenetriamine derivatives, and how are reaction conditions optimized?

The synthesis of diethylenetriamine derivatives typically involves alkylation or condensation reactions. For example, direct allylation of diethylenetriamine followed by ion-exchange chromatography separation yields triamine mixtures, with elution order correlating to calculated basic strengths . Reaction parameters like temperature, catalyst type (e.g., p-toluenesulfonic acid), and molar ratios (e.g., 1.8:1 stearic acid to diethylenetriamine) are optimized via single-factor and orthogonal experiments to achieve high yields and structural purity .

Q. How can isomers of diethylenetriamine derivatives be distinguished analytically?

Isomers are differentiated using nuclear magnetic resonance (NMR) spectroscopy, thin-layer chromatography (TLC) RF values, and gas chromatography retention times. For instance, NMR spectra reveal structural differences, while TLC RF values and gas chromatography retention times correlate with molecular polarity and branching .

Q. What are the key stability considerations for diethylenetriamine-based compounds during storage and experimentation?

Stability is influenced by pH, temperature, and incompatibility with oxidizing agents (e.g., nitric acid). Hazardous decomposition products like nitrogen oxides may form under reactive conditions. Storage recommendations include avoiding moisture and maintaining temperatures below auto-ignition thresholds (e.g., 358°C for diethylenetriamine) .

Q. How is the purity of diethylenetriamine derivatives validated in academic research?

Purity is assessed via elemental analysis, titration (e.g., SUPERQUAD program for protonation constants), and chromatographic techniques. For example, ion-exchange chromatography separates triamine mixtures based on basicity, while gas chromatography ensures structural homogeneity .

Advanced Research Questions

Q. How do contradictions in experimental data arise during optimization of diethylenetriamine-based synthesis, and how are they resolved?

Contradictions often stem from competing reaction pathways or variable catalytic efficiency. For instance, orthogonal experiments reveal that antioxidant type and catalyst dosage disproportionately impact stearamide synthesis yields. Statistical tools like ANOVA and response surface methodology (RSM) identify dominant variables (e.g., temperature) to reconcile conflicting data .

Q. What advanced computational or experimental methods are used to study diethylenetriamine coordination complexes?

X-ray single-crystal diffraction and density functional theory (DFT) calculations characterize coordination geometries and electronic structures. For example, [Co(DIEN)(N₃)₃] complexes are analyzed for bond lengths and space group symmetries (triclinic, P1) to correlate structure with reactivity .

Q. How does diethylenetriamine functionalization impact CO₂ absorption efficiency in aqueous blends?

CO₂ loading is optimized using RSM, with variables including amine concentration (1.3 mol/L), temperature (294.15 K), and partial pressure (24.22 kPa). Blends with 3-dimethylamino-1-propanol achieve 1.068 mol CO₂/mol amine absorption, validated via contour plots and ANOVA .

Q. What mechanistic insights explain diethylenetriamine’s corrosion inhibition properties in acidic environments?

Weight loss studies and thermodynamic analyses (e.g., adsorption free energy) show that diethylenetriamine forms protective films on copper-nickel alloys in HCl. Inhibition efficiency depends on concentration (optimal at 0.2 M) and temperature, with physisorption dominating at lower temperatures .

Q. How do solvent composition and ligand loading affect analyte preconcentration in environmental samples?

Diethylenetriamine-loaded sorbents (6.0 mL/g sawdust) maximize analyte recovery by providing sufficient binding sites. Lower loading (<6.0 mL/g) reduces capacity, while excess loading causes steric hindrance, validated via batch experiments .

Methodological Tables

Table 1: Optimal Reaction Conditions for Stearamide Synthesis

ParameterOptimal Value
Molar ratio (SA/DI)1.8:1
Catalystp-toluenesulfonic acid
Temperature160°C
Reaction time6 hours

Table 2: CO₂ Loading Optimization via RSM

VariableOptimal Setting
Temperature294.15 K
Amine concentration1.3 mol/L
Diethylenetriamine fraction0.20
CO₂ partial pressure24.22 kPa

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